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Compound of Interest

2-Bromo-4,5-difluorophenylboronic
Compound Name: d
aci

Cat. No.: B1284255

CAS Number: 849062-34-6

This technical guide provides an in-depth overview of 2-Bromo-4,5-difluorophenylboronic
acid, a key building block for researchers, scientists, and professionals in drug development.
Due to the limited availability of extensive peer-reviewed literature on this specific compound,
this guide combines direct information with established knowledge from structurally similar
fluorinated arylboronic acids to present a thorough and practical resource.

Physicochemical and Safety Data

The properties of 2-Bromo-4,5-difluorophenylboronic acid are crucial for its handling,
storage, and application in synthesis. The following table summarizes its key physicochemical
and safety information.
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Property Value Reference
CAS Number 849062-34-6 [1]
Molecular Formula CeH4BBIrF20:2 [1]
Molecular Weight 235.81 g/mol

Appearance White to off-white solid

Purity >95% [1]

Storage Temperature 2-8°C [1]

Hazard Statements H315 (Causes skin irritation) [1]

H319 (Causes serious eye

N [1]

irritation)

H335 (May cause respiratory 1]

irritation)

Precautionary Statements P261, P305+P351+P338 [1]

Synthesis of 2-Bromo-4,5-difluorophenylboronic
Acid
The most common and reliable method for synthesizing arylboronic acids, including fluorinated

analogs, is through the reaction of an organometallic intermediate with a borate ester, followed
by acidic workup. The Grignard-based approach is a widely used and effective method.

Experimental Protocol: Grignhard-Based Synthesis

This protocol is a representative procedure for the synthesis of fluorinated phenylboronic acids
and can be adapted for 2-Bromo-4,5-difluorophenylboronic acid, starting from 1,2-dibromo-
4,5-difluorobenzene.

Materials:

e 1,2-dibromo-4,5-difluorobenzene
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e Magnesium turnings

¢ lodine (crystal)

e Anhydrous Tetrahydrofuran (THF)

e Triisopropyl borate

e Hydrochloric acid (2 M aqueous solution)
o Ethyl acetate

e Brine (saturated agueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Grignard Reagent Formation:

o Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1
equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser.

o Add a small crystal of iodine to initiate the reaction.

o Add a solution of 1,2-dibromo-4,5-difluorobenzene (1.0 equivalent) in anhydrous THF
dropwise to the magnesium suspension.

o Maintain the reaction at a gentle reflux until the magnesium is consumed, indicating the
formation of the Grignard reagent.

o Borylation:

o In a separate flame-dried flask under an inert atmosphere, prepare a solution of
triisopropyl borate (1.5 equivalents) in anhydrous THF.

o Cool this solution to -78°C using a dry ice/acetone bath.
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o Slowly transfer the prepared Grignard reagent to the cold triisopropyl borate solution via
cannula, ensuring the temperature remains below -70°C.

o After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir overnight.

o Workup and Isolation:

o Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous HCI until
the solution is acidic (pH ~2).

o Extract the agueous layer three times with ethyl acetate.
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 2-Bromo-4,5-difluorophenylboronic acid.

o The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram
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General Synthesis of 2-Bromo-4,5-difluorophenylboronic Acid

Grignard Reagent Formation
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Caption: General workflow for the synthesis of 2-Bromo-4,5-difluorophenylboronic acid.
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Applications in Suzuki-Miyaura Cross-Coupling
Reactions

2-Bromo-4,5-difluorophenylboronic acid is a valuable reagent in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic
synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and
heterobiaryl structures.[2] The presence of the bromine and two fluorine atoms on the phenyl
ring makes this compound a versatile building block for introducing this specific moiety into
larger molecules, which is of significant interest in the development of pharmaceuticals and
advanced materials.

General Experimental Protocol for Suzuki-Miyaura
Coupling

Materials:

2-Bromo-4,5-difluorophenylboronic acid (1.2 equivalents)

Aryl or heteroaryl halide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 equivalents)

Base (e.g., K2COs or K3POa, 2.0 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

To a round-bottom flask, add the aryl halide, 2-Bromo-4,5-difluorophenylboronic acid,
base, and palladium catalyst.

Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

Add the degassed solvent via syringe.

Heat the reaction mixture to 80-110°C with vigorous stirring.
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e Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-
MS).

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired biaryl
product.

Suzuki-Miyaura Catalytic Cycle Diagram
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Importance in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their
metabolic stability, binding affinity, and pharmacokinetic properties. The 2-bromo-4,5-
difluorophenyl moiety is therefore a valuable pharmacophore in medicinal chemistry.
Arylboronic acids, in general, are crucial in the synthesis of a wide range of biologically active
compounds, including kinase inhibitors and enzyme inhibitors. While specific signaling
pathways involving 2-Bromo-4,5-difluorophenylboronic acid are not extensively
documented, its utility as a synthetic intermediate allows for the construction of novel molecules
that can be screened for activity against various biological targets.

In conclusion, 2-Bromo-4,5-difluorophenylboronic acid is a versatile and valuable reagent in
organic synthesis, particularly for the construction of complex molecules for pharmaceutical
and materials science applications. While detailed experimental data for this specific compound
IS not as prevalent as for some other boronic acids, the established methodologies for related
compounds provide a robust framework for its successful utilization in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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